2-[(5-Fluoresceinyl)aminocarbonyl]ethyl Mercaptan
Overview
Description
Synthesis Analysis
The synthesis of compounds similar to FACE-MA often involves reactions that enable the introduction of a fluorescent group into the molecule. For instance, the reaction between primary amines and o-phthalaldehyde in the presence of a fluorescent thiol like FACE-MA demonstrates a fast and efficient labeling scheme for amino acid neurotransmitters, highlighting the compound's utility in high-throughput analysis (Maddukuri et al., 2017).
Molecular Structure Analysis
The molecular structure of compounds like FACE-MA is crucial for their function as fluorescent labels. The presence of the fluorescein moiety allows for the absorption and emission of light at specific wavelengths, making these compounds ideal for fluorescence-based detection methods. Detailed structural analysis typically involves techniques such as X-ray diffraction or NMR spectroscopy to determine the arrangement of atoms within the molecule and how this structure affects its optical properties.
Chemical Reactions and Properties
FACE-MA and similar compounds can participate in various chemical reactions, particularly those involving thiol groups. These reactions are essential for the compound's use in labeling and detecting biological molecules. For example, the reaction of FACE-MA with o-phthalaldehyde and primary amines for the rapid labeling of amino acid neurotransmitters illustrates the compound's reactivity and usefulness in bioanalytical applications (Maddukuri et al., 2017).
Scientific Research Applications
Heterocyclic Compounds Synthesis : Compounds synthesized from derivatives of mercaptans, like 2-furfuryl mercaptan, show potential biological activity (Ahamed, 2018).
Functional Block Copolymers Creation : Free-radical addition of mercaptans to 1,2-polybutadienes can produce diverse functional block copolymers, maintaining the narrow molecular-weight distribution of the parent polymer (Justynska, Hordyjewicz, & Schlaad, 2005).
Adsorptive Removal of Sulfur Compounds : IRMOF-3 is effective in removing hydrogen sulfide, followed by ethyl mercaptan and dimethyl sulfide, at ambient temperature due to its strong interaction with sulfur compounds (Wang et al., 2014).
Ethyl Mercaptan Removal : Fe-N-modified active carbon catalysts are effective in removing ethyl mercaptans from natural gas, with higher sulfur capacity compared to other active carbons (Lyu et al., 2020).
Amino Acid Neurotransmitters Labeling : A novel fluorescein-labeling scheme for amino acid neurotransmitters offers rapid separation and detection in flow-gated CE for high-throughput analysis (Maddukuri et al., 2017).
Colorimetric Method for Mercaptans : A colorimetric method can determine low concentrations of mercaptans, useful in synthetic compounds, protein reactivity, and blood and serum concentrations (Ellman, 1958).
Safety And Hazards
I couldn’t find specific information on the safety and hazards of “2-[(5-Fluoresceinyl)aminocarbonyl]ethyl Mercaptan” from the search results.
Future Directions
I couldn’t find specific information on the future directions of “2-[(5-Fluoresceinyl)aminocarbonyl]ethyl Mercaptan” from the search results.
Please note that this information is based on the available resources and may not be fully comprehensive.
properties
IUPAC Name |
2-(3-hydroxy-6-oxoxanthen-9-yl)-5-(3-sulfanylpropanoylamino)benzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H17NO6S/c25-13-2-5-16-19(10-13)30-20-11-14(26)3-6-17(20)22(16)15-4-1-12(9-18(15)23(28)29)24-21(27)7-8-31/h1-6,9-11,25,31H,7-8H2,(H,24,27)(H,28,29) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KZTGHIUDKVKTQY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1NC(=O)CCS)C(=O)O)C2=C3C=CC(=O)C=C3OC4=C2C=CC(=C4)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H17NO6S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(5-Fluoresceinyl)aminocarbonyl]ethyl Mercaptan |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.